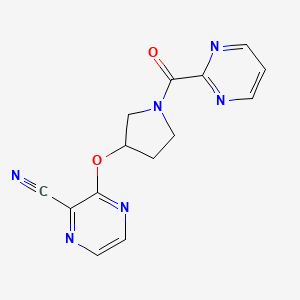

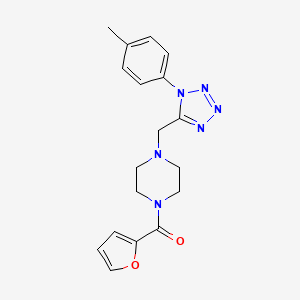

![molecular formula C12H9NO5 B2703732 2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid CAS No. 146779-70-6](/img/structure/B2703732.png)

2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of glycine, where the amino group has been converted into a guanidine . It’s also known as “2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]acetic acid” or "N -Carbamimidoylglycine" .

Synthesis Analysis

The synthesis of such compounds often involves reactions of amines . For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Another method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to yield hydantoins .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzopyran ring, a guanidine group, and an acetic acid moiety .Chemical Reactions Analysis

Amines, such as the one in this compound, can participate in various reactions. They can act as nucleophiles in S_N2 type reactions, replacing an α hydrogen with an alkyl group . They can also react with carbonyls to form imines .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Compound Development

Innovations in Carbohydrate Chemistry : The study by Gent, Gigg, and Conant (1973) presents an innovative approach in carbohydrate chemistry, specifically highlighting the use of protective groups such as the allyl ether, showcasing the compound's utility in sophisticated organic syntheses (Gent, Gigg, & Conant, 1973).

Heterocyclic Compound Synthesis : Research by Toplak, Svete, Grdadolnik, and Stanovnik (1999) focuses on the synthesis of heterocyclic systems using related compounds, elucidating the compound's role in creating complex molecular architectures with potential pharmaceutical applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Fluorinated Molecule Exploration : The work by Burns and Hagaman (1993) explores fluorinated molecules, including ortho-fluorophenylglycine, demonstrating the compound's utility in designing molecules with enhanced properties for drug development and material science (Burns & Hagaman, 1993).

Antibacterial Compound Synthesis : A study by Kadian, Maste, and Bhat (2012) showcases the synthesis of benzoxazine analogues with notable antibacterial activity, suggesting the compound's potential in contributing to the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Potential Therapeutic Applications

Antitumor Agent Development : Research by Brzozowski, Sa̧czewski, and Sławiński (2008) investigates derivatives of the compound for their antitumor activity, indicating its significance in the search for novel cancer therapies (Brzozowski, Sa̧czewski, & Sławiński, 2008).

Ureido Sugar Derivatives : A study by Piekarska-Bartoszewicz and Tcmeriusz (1993) explores the creation of ureido sugars, derivatives of the compound, showcasing its utility in designing molecules with potential biological activities (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Eigenschaften

IUPAC Name |

2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-10(15)6-13-5-8-11(16)7-3-1-2-4-9(7)18-12(8)17/h1-5,16H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELUVITZKMGTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

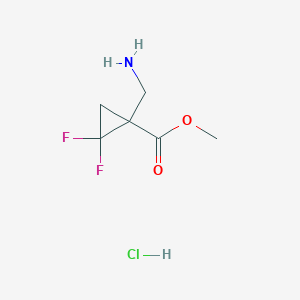

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)

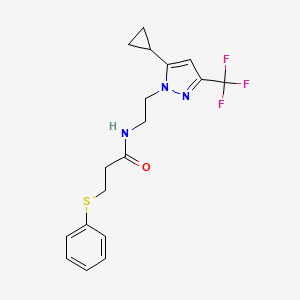

![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)

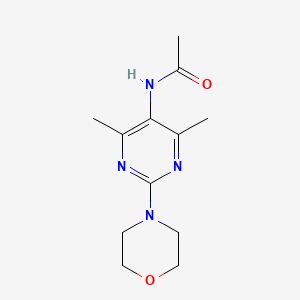

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)

![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)